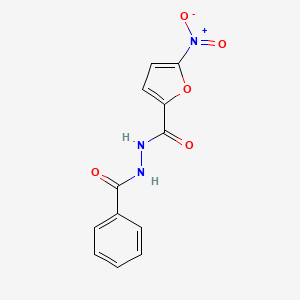![molecular formula C25H15FO6 B3916436 3,3'-[(3-fluorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) CAS No. 6160-02-7](/img/structure/B3916436.png)
3,3'-[(3-fluorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
描述
3,3'-[(3-fluorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one), commonly known as FC, is a synthetic compound that belongs to the class of flavonoids. FC has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of FC involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. FC has been shown to inhibit the activity of enzymes such as topoisomerase, tyrosinase, and phosphodiesterase, which are involved in various cellular processes. FC also interacts with receptors such as estrogen receptor and cannabinoid receptor, which are implicated in the regulation of cell growth and inflammation. Furthermore, FC modulates various signaling pathways, including MAPK, PI3K/Akt, and NF-κB, which are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
FC exhibits various biochemical and physiological effects, which are dependent on its concentration and duration of exposure. At low concentrations, FC exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. At higher concentrations, FC induces apoptosis and cell cycle arrest by activating various signaling pathways. FC also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, FC has been shown to modulate the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
实验室实验的优点和局限性
FC has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. FC can be easily synthesized in large quantities and stored for long periods without degradation. FC also exhibits low toxicity, making it suitable for in vitro and in vivo experiments. However, FC has some limitations, including its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. FC also exhibits some variability in its biological effects, which may be attributed to its concentration and duration of exposure.
未来方向
FC has several potential future directions, including its development as a therapeutic agent for various diseases. FC can be further optimized by modifying its chemical structure to improve its solubility, bioavailability, and efficacy. FC can also be used as a lead compound for the development of novel drugs targeting various molecular targets. Furthermore, FC can be used as a tool compound for the elucidation of various cellular processes, including apoptosis, cell cycle regulation, and inflammation.
科学研究应用
FC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, FC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. FC also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorders, FC has been shown to protect against oxidative stress and neuroinflammation, which are the key factors in the pathogenesis of these diseases.
属性
IUPAC Name |
3-[(3-fluorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FO6/c26-14-7-5-6-13(12-14)19(20-22(27)15-8-1-3-10-17(15)31-24(20)29)21-23(28)16-9-2-4-11-18(16)32-25(21)30/h1-12,19,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWCXLIAEWMGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=CC=C3)F)C4=C(C5=CC=CC=C5OC4=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715657 | |
| Record name | 3,3'-[(3-Fluorophenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6160-02-7 | |
| Record name | 3,3'-[(3-Fluorophenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3916358.png)
![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916361.png)
![N-allyl-2-{[4-(2-methoxy-1-methylethyl)piperidin-1-yl]carbonyl}aniline](/img/structure/B3916362.png)

![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3916370.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916372.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916386.png)

![2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3916403.png)
![N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3916416.png)
![methyl 5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916424.png)

![3-(3-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3916448.png)
![2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide](/img/structure/B3916454.png)